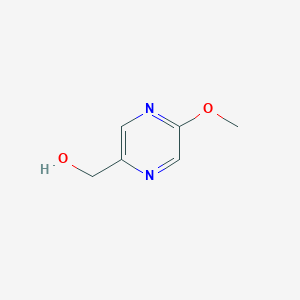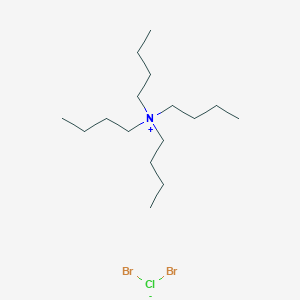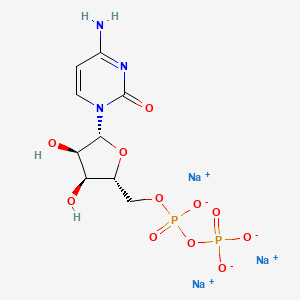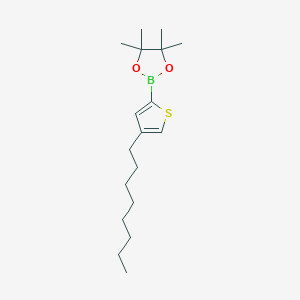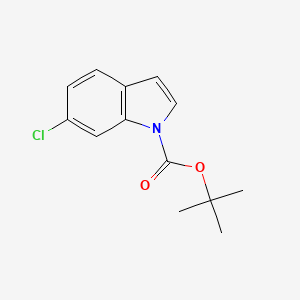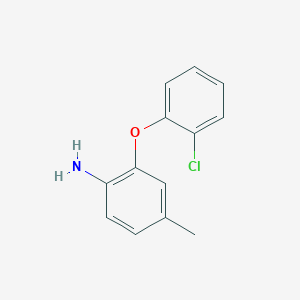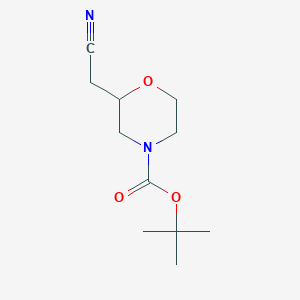
叔丁基 2-(氰基甲基)吗啉-4-羧酸酯
描述
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
叔丁基 2-(氰基甲基)吗啉-4-羧酸酯已用于各种合成工艺和化学性质研究。例如,它的衍生物已通过非对映选择性转化合成,例如将 1-叔丁基-2-(烯丙氧基甲基)氮丙啶转化为顺式-3,5-二(溴甲基)-4-叔丁基吗啉。这个过程在有机化学领域对于创建具有潜在药物和材料科学应用的结构复杂分子具有重要意义 (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006)。
晶体学和分子结构
在晶体学中,已对叔丁基 2-(氰基甲基)吗啉-4-羧酸酯相关化合物进行了分子结构研究。例如,(2R,6S)-叔丁基 2-(二苯甲酰氨基甲酰基)-6-甲基吗啉-4-羧酸酯的结构分析提供了对其分子构象的见解,这对于理解其反应性和与其他分子的相互作用至关重要 (Wang, Xia, Liu, & Shen, 2011)。
强效海洋药物的合成研究
已经对使用叔丁基吗啉衍生物合成海洋药物研究的关键中间体进行了重要的研究。这些研究对于开发新药至关重要,尤其是在抗肿瘤剂领域 (Li, Wang, Wang, Luo, & Wu, 2013)。
聚合物科学中的光刻胶应用
叔丁基吗啉的衍生物还在聚合物科学中找到了应用,特别是在光刻胶的开发中。由叔丁基甲基丙烯酸酯和 2-丙烯酰基异氰酸酯与吗啉反应制得的共聚物已被研究其在光刻胶技术中的潜在用途,这对于电子和微制造行业至关重要 (Ferbitz & Mormann, 2003)。
化学动力学研究
该化合物已参与研究反应动力学,例如与吗啉的酸碱相互作用。了解这些动力学对于设计有效的合成路线和预测有机合成中的反应结果至关重要 (Petrov, Kuz’mina, Maizlish, & Rodionov, 2013)。
作用机制
Target of Action
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a complex chemical compound with the molecular formula C11H18N2O3
Pharmacokinetics
Its physicochemical properties such as density (1.1±0.0 g/cm³ ), boiling point (358.3±0.0 °C at 760 mmHg ), and molar refractivity (57.7±0.0 cm³ ) suggest that it may have specific ADME characteristics .
生化分析
Biochemical Properties
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired effect without causing toxicity .
Metabolic Pathways
Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in amino acid metabolism or energy production. These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the endoplasmic reticulum, where it can affect protein folding and processing .
属性
IUPAC Name |
tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDWLLTRDAEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634976 | |
| Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-69-3 | |
| Record name | tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


